(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C27H25NO7 and its molecular weight is 475.497. The purity is usually 95%.
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Biological Activity
(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS Number: 2014409-58-4) is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C27H25NO7 with a molecular weight of 475.5 g/mol. The structure features multiple methoxy groups that are believed to contribute to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C27H25NO7 |
Molecular Weight | 475.5 g/mol |
CAS Number | 2014409-58-4 |
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the molecule, which may contribute to its capacity to scavenge free radicals.
Anticancer Potential
Preliminary studies suggest that derivatives of benzofuroxazine compounds may inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. The exact mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
Enzyme Inhibition
Studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory activity against AChE, which is relevant for treating neurodegenerative diseases.
- Urease : The compound may also inhibit urease activity, which has implications for treating infections caused by urease-producing bacteria.
Case Studies and Research Findings
-
Antitumor Studies : A study evaluated the antitumor effects of similar benzofuroxazine derivatives in murine models. Results indicated significant tumor regression in treated groups compared to controls.
Compound Tumor Regression (%) Benzofuroxazine A 86% Benzofuroxazine B 100% -
Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives exhibited IC50 values in the low micromolar range for AChE inhibition.
Compound IC50 (µM) Compound X 2.14 ± 0.003 Compound Y 0.63 ± 0.001
Properties
IUPAC Name |
(2Z)-8-(4-methoxyphenyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-30-18-8-6-17(7-9-18)28-14-20-21(34-15-28)12-10-19-24(29)23(35-26(19)20)13-16-5-11-22(31-2)27(33-4)25(16)32-3/h5-13H,14-15H2,1-4H3/b23-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSONEISGWDFFF-QRVIBDJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=C(C(=C(C=C5)OC)OC)OC)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=C(C(=C(C=C5)OC)OC)OC)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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